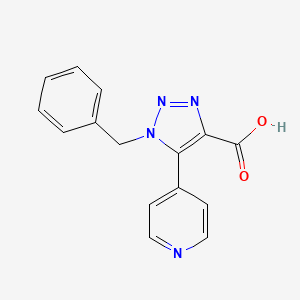

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid

Description

Crystal System and Space Group Determination

Single-crystal X-ray diffraction studies of related 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have established fundamental crystallographic parameters that provide insight into the structural organization of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid. The 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid analog crystallizes in a monoclinic system, providing a structural framework for understanding the behavior of similar compounds. The crystal structure exhibits characteristic dihedral angles between aromatic ring systems, with the benzene and triazole rings typically oriented at angles ranging from 76.47 degrees to 80 degrees, indicating significant non-planarity in the molecular architecture. These crystallographic parameters suggest that this compound would likely adopt similar structural motifs, with the pyridyl ring at the 5-position potentially influencing the overall molecular conformation through electronic and steric effects.

The molecular packing arrangements in related triazole carboxylic acids demonstrate the importance of intermolecular hydrogen bonding patterns in determining crystal stability and organization. Structural analysis reveals that carboxylic acid groups participate in classical hydrogen bonding interactions, typically forming dimeric structures or extended chain networks that stabilize the crystal lattice. The presence of multiple nitrogen atoms in the triazole ring system provides additional sites for weak intermolecular interactions, contributing to the overall structural stability. These crystallographic insights are crucial for understanding the solid-state behavior of this compound and predicting its physical properties in crystalline form.

Bond Length and Angle Analysis

Detailed crystallographic examination of triazole ring systems reveals characteristic bond lengths and angles that define the structural integrity of 1,2,3-triazole compounds. The triazole ring exhibits typical aromatic character with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132 to 136 picometers, consistent with delocalized electron density and aromatic stability. These bond lengths indicate significant π-electron delocalization throughout the five-membered ring system, contributing to the overall structural rigidity and chemical stability of the compound. The planarity of the triazole ring system is maintained through the aromatic bonding arrangement, with minimal deviation from planarity typically observed in crystallographic studies.

The substitution pattern in this compound introduces additional structural complexity through the presence of both benzyl and pyridyl substituents. The carboxylic acid group at the 4-position adopts characteristic bond lengths and angles, with the carbonyl carbon-oxygen double bond typically measuring approximately 1.20 Ångströms and the carbon-oxygen single bond extending to 1.32 Ångströms. The carboxyl group orientation relative to the triazole plane influences the overall molecular geometry and potential for intermolecular interactions. The pyridyl ring at the 5-position maintains its aromatic character with bond lengths similar to those observed in pyridine, while the benzyl group provides additional conformational flexibility through rotation about the nitrogen-carbon bond.

Properties

IUPAC Name |

1-benzyl-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-15(21)13-14(12-6-8-16-9-7-12)19(18-17-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMASXQCMUBAFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors.

Mode of Action

One study suggests that a similar compound binds to the colchicine binding site of tubulin. This suggests that it might interact with its targets by binding to specific sites, leading to changes in the function of the targets.

Biochemical Pathways

It’s known that triazole compounds can show versatile biological activities, suggesting that they may affect multiple biochemical pathways.

Biological Activity

1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including bacterial infections and cancer. The unique structure of this compound, which combines a benzyl group, a pyridine ring, and a triazole moiety, enhances its interaction with biological targets.

Chemical Structure

The chemical formula for this compound is . Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole have notable antibacterial and antifungal activities. In various studies, these compounds demonstrated the ability to inhibit the growth of several bacterial strains effectively. The presence of heterocyclic rings such as pyridine and triazole enhances the compound's interaction with biological targets, making it a promising candidate for further pharmacological exploration.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have shown that certain triazole derivatives exhibit significant antiproliferative activity against various human cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

The mechanism of action for 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole involves its ability to bind to active sites on enzymes and other biological macromolecules. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, which is vital for inhibiting enzyme activity .

Case Studies

A study examining the structure–activity relationships (SARs) of triazole derivatives found that modifications to the benzyl and pyridine groups significantly influenced biological activity. For instance:

- Triazole derivatives with electron-withdrawing groups showed enhanced antibacterial efficacy.

Comparative Analysis

The biological activity of 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole can be compared with other similar compounds. Below is a table summarizing key findings from various studies:

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 280.28 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities. The presence of the pyridine and benzyl groups enhances its solubility and reactivity, making it suitable for various applications.

Antimicrobial Activity

Recent studies have demonstrated that 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid exhibits antimicrobial properties against a range of pathogens. Research indicates that derivatives of triazole compounds can inhibit the growth of bacteria and fungi, making this compound a candidate for developing new antimicrobial agents .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. Preliminary findings suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Enzyme Inhibition

This compound has also been investigated as an inhibitor of certain enzymes relevant to disease processes. For instance, it has shown promise in inhibiting enzymes involved in cancer metastasis and inflammation .

Pesticidal Properties

The compound's triazole structure is associated with fungicidal activity. Studies have indicated that it can be effective against several plant pathogens, potentially serving as a new fungicide in agricultural practices .

Plant Growth Regulation

Research suggests that triazole compounds can act as plant growth regulators. They may enhance growth rates and improve resistance to environmental stressors when applied to crops .

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's overall performance .

Nanotechnology

The compound's unique chemical structure allows it to be used in the development of nanomaterials. Research indicates potential applications in drug delivery systems where triazole-based compounds can improve the bioavailability and targeting of therapeutic agents .

Case Studies

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Table 1: Key Structural and Functional Differences

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The pyridin-4-yl group (electron-withdrawing) in the target compound increases acidity at the carboxylic acid position compared to methyl or ethoxyphenyl substituents. This influences solubility and reactivity in biological systems .

- Tautomerism: Unlike 5-formyl derivatives, which exhibit ring-chain tautomerism (20% cyclic hemiacetal in solution) , the target compound’s pyridinyl group stabilizes the triazole ring, reducing tautomeric shifts.

- Thermal Stability: The 5-pyridinyl substituent enhances thermal stability compared to 5-formyl analogs, which decompose via decarboxylation above 150°C .

Physical and Chemical Properties

- Solubility: The target compound’s carboxylic acid group improves aqueous solubility compared to ester derivatives (e.g., ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) .

- Crystallinity: Benzyl-substituted triazoles often form stable hydrates (e.g., 1-benzyl-5-methyl analog crystallizes as a monohydrate) , whereas pyridinyl derivatives may exhibit varied packing due to planar aromatic interactions.

Preparation Methods

One-Step Synthesis via Azide and β-Ketoester Cyclization

A prominent and efficient method for synthesizing 1,2,3-triazole carboxylic acids, including derivatives like this compound, is the one-step reaction between an organic azide and a β-ketoester in the presence of a base. This approach was disclosed in US Patent US6642390B2 and involves:

- Reactants : An aromatic azide (e.g., benzyl azide or pyridin-4-yl azide) and a β-ketoester.

- Base : Potassium carbonate (K2CO3) is commonly used.

- Solvent : Aqueous ethanol (95%) mixed with water.

- Conditions : The reaction mixture is heated at approximately 80°C for 16 hours.

-

- The azide and β-ketoester are combined with the base in a round-bottom flask.

- Aqueous ethanol and water are added to dissolve the reactants.

- The mixture is stirred and heated, leading to cycloaddition and formation of the triazole ring.

- After cooling, the reaction mixture is extracted with ethyl acetate to remove organic impurities.

- The aqueous phase is acidified with 1M HCl to precipitate the triazole carboxylic acid.

- The precipitate is filtered, washed, and dried under vacuum.

Yields : Reaction yields vary from 30% to 95%, depending on scale and substrate purity.

This method offers a scalable, safe, and efficient route to 1,2,3-triazole carboxylic acids with the advantage of a one-step procedure without the need for isolating intermediates.

Synthesis via 1,3-Dipolar Cycloaddition of Aryl Azides and β-Ketoesters

Another well-documented approach involves the reaction of aryl azides with β-ketoesters such as ethyl acetoacetate to form 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids, which can be adapted for benzyl and pyridinyl substituents.

-

- Preparation of the aromatic azide from the corresponding aromatic amine via diazotization followed by azide substitution.

- Reaction of the azide with ethyl acetoacetate under basic conditions to form the triazole ring.

- Conversion of the resulting acid to acid chlorides using thionyl chloride (SOCl2) for further functionalization if needed.

-

- The cycloaddition is performed under mild heating.

- The acid chlorides are obtained by refluxing the acid with SOCl2.

Alternative Synthetic Routes

Dimroth Cyclization : In some cases, activated ketomethylenic compounds and aryl azides undergo Dimroth-type cyclization to yield triazole derivatives. This method can be used to introduce various substituents at the 5-position of the triazole ring.

Triphenylphosphoranylidene Acetone Reaction : Reaction of azides with 1-(triphenylphosphoranylidene)acetone can also afford triazole derivatives, offering another synthetic handle for structural modification.

These alternative methods are useful for synthesizing triazole derivatives with specific substitution patterns and can be adapted for the target compound.

Comparative Data Table of Preparation Methods

Research Findings and Notes on Preparation

The one-step synthesis from azides and β-ketoesters is notable for its operational simplicity and high yields, making it suitable for large-scale synthesis of triazole carboxylic acids including this compound.

The aromatic azide intermediates are prepared via diazotization of aromatic amines followed by azide substitution, which is a well-established and reliable method for introducing the azide functionality.

The reaction conditions typically require basic media and moderate heating to facilitate the cycloaddition and ring closure.

Post-synthesis modifications such as conversion to acid chlorides enable further functionalization, expanding the utility of the synthesized triazole acids in medicinal chemistry.

The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Q & A

Q. What are the established synthetic routes for 1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Core Synthesis Steps :

- Cyclocondensation : Start with precursors like ethyl acetoacetate, DMF-DMA, and benzylamine derivatives to form the triazole core. Optimize temperature (typically 80–100°C) and solvent (e.g., ethanol or DMF) to control regioselectivity .

- Hydrolysis : Convert ester intermediates to the carboxylic acid using alkaline conditions (e.g., NaOH in aqueous ethanol). Monitor pH and reaction time to avoid side products .

- Optimization Strategies :

Q. What spectroscopic and computational methods are recommended for characterizing the structure of this compound?

Methodological Answer:

- Experimental Techniques :

- NMR : Assign peaks using , , and 2D NMR (COSY, HSQC) to confirm substituent positions and stereochemistry .

- FTIR : Identify functional groups (e.g., C=O stretching at ~1700 cm, triazole ring vibrations) .

- X-ray Crystallography : Resolve crystal structure to confirm molecular geometry and intermolecular interactions .

- Computational Methods :

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Handling :

- Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C, away from oxidizing agents .

- Emergency Measures :

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Eye exposure: Rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

Methodological Answer:

- Root-Cause Analysis :

- Verify Basis Sets : Ensure DFT calculations use appropriate basis sets (e.g., 6-311G**) and solvent models (e.g., PCM for polar solvents) .

- Check Conformational Flexibility : Compare multiple conformers (via MD simulations) to identify dominant experimental geometries .

- Cross-Validate : Use complementary techniques like Raman spectroscopy or mass spectrometry to confirm functional groups .

Q. What strategies are effective in optimizing the synthesis of analogs to explore structure-activity relationships (SAR)?

Methodological Answer:

- Analog Design :

- Substitution Patterns : Vary benzyl or pyridinyl groups via Suzuki coupling (e.g., Pd(PPh), aryl boronic acids) .

- Functional Group Modifications : Introduce electron-withdrawing/donating groups to alter electronic properties .

- Optimization :

- Screen catalysts (e.g., Pd vs. Cu) and solvents (DMF vs. THF) for cross-coupling efficiency.

- Use DOE (Design of Experiments) to evaluate temperature, stoichiometry, and reaction time .

Q. How should researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?

Methodological Answer:

- Target Selection :

- Prioritize targets linked to the compound’s scaffold (e.g., kinases, GPCRs) based on structural analogs .

- Assay Design :

- In Vitro : Use enzyme inhibition assays (e.g., fluorescence-based) with positive controls (e.g., staurosporine for kinases).

- Cell-Based : Test cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB luciferase reporter) .

- Orthogonal Validation : Confirm hits using SPR (binding affinity) and molecular docking (pose prediction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.